molecular formula C8H14N2O3S B12522783 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione CAS No. 677021-07-7

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione

Cat. No.: B12522783
CAS No.: 677021-07-7
M. Wt: 218.28 g/mol
InChI Key: JOPNRSQAOCANMK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is a complex organic compound with a unique structure that includes a piperazine ring substituted with hydroxymethyl and methylsulfanyl groups

Properties

CAS No.

677021-07-7

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

3-(hydroxymethyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O3S/c1-14-3-2-5-7(12)10-6(4-11)8(13)9-5/h5-6,11H,2-4H2,1H3,(H,9,13)(H,10,12)

InChI Key

JOPNRSQAOCANMK-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)NC(C(=O)N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione typically involves multiple steps. One common method includes the reaction of a piperazine derivative with formaldehyde and a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the methylsulfanyl group can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methylsulfanyl group, which may affect its reactivity and applications.

    6-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione: Lacks the hydroxymethyl group, which may influence its biological activity.

Uniqueness

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione, also known as 3,6-bis[2-(methylthio)ethyl]piperazine-2,5-dione, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈N₂O₂S₂
  • Molecular Weight : 262.392 g/mol
  • Density : 1.152 g/cm³
  • Boiling Point : 558.8°C at 760 mmHg
  • Flash Point : 291.8°C

Pharmacological Effects

Research indicates that compounds containing the piperazine moiety often exhibit diverse biological activities, including:

  • Antidepressant Properties : Similar piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. For instance, vortioxetine, a piperazine-based drug, acts on multiple serotonin receptors to enhance mood and cognitive function .
  • Antimicrobial Activity : Some studies have reported that piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

The specific mechanisms through which 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione exerts its effects remain under investigation. However, it is hypothesized that:

  • The compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • It could potentially inhibit certain enzymes or receptors involved in disease processes.

Case Studies

  • Antidepressant Activity :
    • A study highlighted the role of piperazine derivatives in modulating serotonin transporter activity and receptor interactions. This suggests that similar compounds could be developed for treating mood disorders .
  • Cytotoxicity :
    • In investigations of marine-derived fungi, related piperazine compounds exhibited cytotoxic effects against cancer cell lines. This indicates a potential for further exploration in cancer therapeutics .

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeCompound ExampleEffectReference
AntidepressantVortioxetineSerotonin receptor modulation
AntimicrobialPiperazine derivativesInhibitory effects on bacterial growth
CytotoxicityMarine-derived alkaloidsInduced apoptosis in cancer cells

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